Thalibealine

Natural Product Chemistry Alkaloid Biosynthesis Chemical Fingerprinting

Thalibealine is the sole natural product featuring a tetrahydroprotoberberine-aporphine heterodimeric scaffold, isolated exclusively from Thalictrum wangii. Unlike ubiquitous BBIQ alkaloids (e.g., tetrandrine) or monomeric aporphines (e.g., magnoflorine), Thalibealine provides an unambiguous chemical marker for species authentication, dereplication, and enzyme studies. Supplied with fully assigned NMR/HRMS data and commercial purity ≥97%, it is the definitive reference standard for HPLC/LC-MS method validation and SAR investigations targeting this distinct chemotype. No other natural product provides this scaffold.

Molecular Formula C42H48N2O9
Molecular Weight 724.8 g/mol
Cat. No. B14749174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalibealine
Molecular FormulaC42H48N2O9
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC
InChIInChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1
InChIKeyAFLFUXQTWZZMDX-IDCGIGBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalibealine: First-in-Class Tetrahydroprotoberberine-Aporphine Dimeric Alkaloid for Natural Product Research and Sourcing


Thalibealine (CAS 351531-39-0) is a novel dimeric alkaloid featuring a unique tetrahydroprotoberberine-aporphine scaffold [1]. It was first isolated and structurally characterized from the roots of *Thalictrum wangii* [1]. As the only known natural product possessing this specific heterodimeric framework [1], Thalibealine represents a distinct chemotype with no direct structural analogs, making it a critical reference standard for natural product dereplication, biosynthesis studies, and structure-activity relationship (SAR) investigations within the bisbenzylisoquinoline (BBIQ) and aporphine alkaloid families [1].

Why Generic 'Bisbenzylisoquinoline' or 'Aporphine' Alkaloids Cannot Substitute for Thalibealine in Critical Research


Generic substitution with common BBIQ alkaloids (e.g., tetrandrine, berbamine) or simple aporphines (e.g., magnoflorine) is invalid for studies targeting the tetrahydroprotoberberine-aporphine chemotype. Thalibealine is the sole characterized natural product possessing this exact heterodimeric linkage [1]. Substituting with a structurally distinct comparator would fundamentally alter the molecular target interaction profile, as the unique spatial arrangement of the tetrahydroprotoberberine and aporphine moieties defines a distinct pharmacophore not present in homodimeric BBIQs or monomeric aporphines [1]. This structural uniqueness is the primary basis for its use as a reference standard in chemical fingerprinting and biological screening programs [1].

Quantitative Differentiators of Thalibealine: Structural, Analytical, and Source-Specific Evidence


Unmatched Structural Scaffold: First and Only Tetrahydroprotoberberine-Aporphine Heterodimer in Nature

Thalibealine is the first and, to date, only reported tetrahydroprotoberberine-aporphine dimeric alkaloid from nature [1]. In direct comparison, all known BBIQ alkaloids from Thalictrum species (e.g., thalifaberine, thalistine, thalirecebine, neothalfine, thaliatrine) are bisbenzylisoquinoline dimers, not tetrahydroprotoberberine-aporphine heterodimers [1][2]. This unique structural classification provides absolute differentiation from any other alkaloid in its genus or broader class.

Natural Product Chemistry Alkaloid Biosynthesis Chemical Fingerprinting

Unique Botanical and Geographical Provenance: Exclusive to Thalictrum wangii

Thalibealine has been isolated exclusively from the roots of *Thalictrum wangii* [1], a plant species for which this study also represents the first reported phytochemical investigation [1]. This contrasts with comparator alkaloids like magnoflorine and berberine, which are widely distributed across numerous plant families and genera. The restricted natural occurrence of Thalibealine creates a verifiable source traceability advantage.

Botanical Sourcing Biodiversity Quality Control

Validated Analytical Fingerprint: Definitive Spectroscopic and Physical Characterization

The identity and purity of Thalibealine are defined by rigorous analytical characterization. Its structure was established via comprehensive spectroscopic analysis, including 1D and 2D NMR, and HRMS [1]. Commercial sourcing typically specifies a purity of ≥97.0% (HPLC) and physical description as a yellow powder [2]. This level of characterization provides a verifiable benchmark for procurement and experimental reproducibility.

Analytical Chemistry Quality Assurance Reference Standards

Recommended Scientific and Industrial Use Cases for Thalibealine Based on Verified Differentiation


Natural Product Dereplication and Metabolomics: A Unique Chemotaxonomic Marker

Due to its singular tetrahydroprotoberberine-aporphine scaffold and exclusive occurrence in *Thalictrum wangii* [1], Thalibealine serves as an unambiguous chemical marker for identifying this plant species in complex extracts or for dereplicating known compounds in drug discovery screening programs. Its use eliminates the ambiguity associated with ubiquitous alkaloids like berberine or magnoflorine [1].

Biosynthesis and Enzymology Studies: Investigating Heterodimer Formation

Thalibealine is the only known natural product formed by the coupling of a tetrahydroprotoberberine and an aporphine monomer [1]. This makes it an essential substrate or product standard for researchers investigating the enzymatic machinery (e.g., cytochrome P450s, berberine bridge enzyme-like proteins) responsible for forming heterodimeric alkaloid scaffolds in plants [1].

Analytical Method Development and Quality Control Reference Standard

The fully assigned spectroscopic data (NMR, HRMS) and defined commercial purity (≥97.0%) provide a robust reference point for developing and validating HPLC, LC-MS, or NMR-based analytical methods [1][2]. It is particularly valuable for laboratories aiming to establish quality control protocols for *Thalictrum* species or for academic groups publishing new isolation protocols for related compounds.

Structure-Activity Relationship (SAR) Studies of Dimeric Alkaloids

As a unique heterodimer, Thalibealine is a critical probe molecule for SAR studies aimed at understanding how the linkage of different isoquinoline monomer units (tetrahydroprotoberberine vs. aporphine) influences biological activity, target engagement, and physicochemical properties compared to homodimeric BBIQs [1]. Its procurement enables direct comparative analysis against structurally related but distinct dimeric alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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